Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (hereafter referred to as the target compound) is a tetrahydrobenzothiophene derivative featuring a 3,4-dimethoxybenzoyl substituent at the 2-position and an ethyl ester group at the 3-position. The tetrahydrobenzothiophene core imparts partial saturation, enhancing conformational flexibility compared to fully aromatic systems . The compound is synthesized via Method B, yielding 96% after purification with an Et₂O/cyclohexane mixture. Its structure is confirmed by ¹H NMR, which reveals distinct signals for the cyclohexane CH₂ groups (δ 1.60–1.70 and 2.55–2.70 ppm), OCH₃ protons (δ 3.75 ppm), and aromatic protons (δ 7.05–7.45 ppm) .
The 3,4-dimethoxybenzoyl group contributes electron-donating methoxy substituents, which may influence electronic properties and intermolecular interactions. This compound is part of a broader class of benzothiophene derivatives studied for applications in medicinal chemistry, particularly as intermediates in antiviral and thrombolytic agent development .
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-4-26-20(23)17-13-7-5-6-8-16(13)27-19(17)21-18(22)12-9-10-14(24-2)15(11-12)25-3/h9-11H,4-8H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVMWOPBPDNVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential applications in disease treatment, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiophene core and a dimethoxybenzoyl amino group , contributing to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 360.43 g/mol .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes linked to cancer and viral infections. Notably, it has shown potential as an allosteric inhibitor of HIV ribonuclease H, suggesting its utility in antiviral therapies .
Anti-inflammatory and Analgesic Properties
The compound's structural features may also confer anti-inflammatory and analgesic properties . Preliminary studies indicate that it could inhibit enzymes involved in inflammation pathways . The ability to form hydrogen bonds and π-π interactions with biological macromolecules enhances its effectiveness in modulating enzyme activity .
Case Studies
- Antiviral Activity : In a study examining the interaction of the compound with HIV ribonuclease H, it was found to significantly reduce viral replication in vitro. This suggests its potential as a lead compound for developing new antiviral agents .
- Anti-cancer Properties : Another investigation demonstrated that derivatives of this compound inhibited cell proliferation in several cancer cell lines by targeting specific signaling pathways involved in tumor growth .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide | Thiophene core with a benzamide group | Similar anti-inflammatory properties |
| 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Pyrazole derivative with thiophene | Potential pharmacological applications |
These compounds share similarities with this compound but differ in their specific biological activities and therapeutic potentials .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The target compound is compared to analogs with modifications at the 2-amino position (Table 1).
Key Observations :
- Steric Impact : Bulky substituents (e.g., pyrimidinylsulfanyl in ) reduce synthetic yields (e.g., 22% for 4-hydroxyphenyl derivative ) due to steric hindrance during coupling reactions.
- Conformational Flexibility : The tetrahydrobenzothiophene core exhibits variable rigidity. For example, the target compound shows well-defined cyclohexane CH₂ protons in NMR , whereas derivatives like display positional disorder in methylene groups, suggesting dynamic conformations.
Hydrogen Bonding and Crystallographic Trends
- Benzamido Analog () : Forms an S(6) ring motif via intramolecular N–H⋯O hydrogen bonding, stabilizing the crystal lattice.
- Pyridine-4-carboxamido Derivative () : Exhibits inversion dimers linked by C–H⋯O bonds, forming R₂²(16) loops. Dihedral angles between the benzothiophene and pyridine units (9.47°) indicate moderate planarity.
Q & A
Q. How can data contradictions between spectroscopic and crystallographic results be resolved?
- Discrepancies (e.g., NMR vs. X-ray conformations) are addressed by: (i) Verifying sample purity via HPLC. (ii) Re-examining solvent effects (NMR in solution vs. solid-state X-ray). (iii) Using DFT calculations to model solution-state dynamics .
Q. What are the limitations of using SHELX for refining this compound compared to macromolecular systems?
- SHELXL excels in small-molecule refinement (high-resolution data, anisotropic displacement parameters) but struggles with low-resolution or twinned macromolecular data. For macromolecules, PHENIX or REFMAC5 are preferred, though SHELXL can handle high-resolution (<1.2 Å) protein data with manual constraints .
Q. How does the hydrogen-bonding network influence supramolecular assembly in related benzothiophene derivatives?
- Comparative studies show that substituents (e.g., methoxy vs. cyano groups) alter packing motifs. For example, 3,4-dimethoxy substitution promotes π-π stacking, while cyano groups favor C–H···N interactions. Crystal engineering approaches can predict packing using Hirshfeld surface analysis .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
